molecular formula C13H16FNO4 B2358549 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248414-73-3

5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2358549
M. Wt: 269.272
InChI Key: IJZSWHNIWTYHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as FMBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMBA belongs to the class of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity.

Mechanism Of Action

The exact mechanism of action of 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is not fully understood, but it is believed to inhibit bacterial DNA synthesis by targeting the enzyme DNA gyrase. 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to inhibit the activity of topoisomerase IV, another enzyme involved in bacterial DNA synthesis.

Biochemical And Physiological Effects

5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully understand the biochemical and physiological effects of 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid.

Advantages And Limitations For Lab Experiments

One advantage of 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is its broad-spectrum antibacterial activity, making it a potential candidate for the treatment of a wide range of bacterial infections. However, limitations include its synthetic nature, which may limit its availability and increase its cost compared to naturally occurring antibiotics.

Future Directions

Future research on 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid could focus on its potential applications in cancer treatment, as well as its use as a material for the development of new drug delivery systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, as well as its potential environmental impact.

Synthesis Methods

5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized through a multi-step process involving the reaction of 5-fluoroanthranilic acid with various reagents. One common method involves the reaction of 5-fluoroanthranilic acid with isobutyl chloroformate, followed by reaction with 2-amino-2-methylpropan-1-ol to form 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid.

Scientific Research Applications

5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been investigated for its antibacterial activity against a wide range of bacterial strains, including drug-resistant strains. 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

5-fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-7-5-8(14)6-9(11(16)17)10(7)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZSWHNIWTYHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.